picrasin B
Overview
Description
. It belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. Nigakilactone I has been studied for its antifeedant and insecticidal properties, particularly against the Diamondback Moth .
Mechanism of Action
Target of Action
Picrasin B, also known as Nigakilactone I, is a compound that can be isolated from the bark of Picrasma quassioides . It has been found to show antifeedant and insecticidal activity against Diamondback Moth . It also exhibits significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster .
Mode of Action
It is known to exhibit antifeedant and insecticidal activity . This suggests that it may interact with specific targets in insects to deter feeding and cause lethality.
Biochemical Pathways
It is known that this compound exhibits excellent neuroprotective effects against h2o2-induced oxidative stress in sh-sy5y human neuroblastoma cells . This suggests that it may influence pathways related to oxidative stress and neuroprotection.
Pharmacokinetics (ADME Properties)
It is known that this compound is a compound that can be isolated from the bark of picrasma quassioides
Result of Action
This compound shows antifeedant and insecticidal activity against Diamondback Moth . It also exhibits significant clastogenic activity in cell cultures of Don lung cells of Chinese hamster . In addition, it demonstrates excellent neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y human neuroblastoma cells .
Action Environment
It is known that this compound can be isolated from the bark of picrasma quassioides , suggesting that its production and efficacy may be influenced by the growth conditions of the plant
Biochemical Analysis
Biochemical Properties
In vitro experiments with Picrasin B have demonstrated excellent neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y human neuroblastoma cells
Cellular Effects
This compound has been found to have potent activity that was equal to the effects of trolox, but it did not show any cytotoxic activity towards HeLa or A549 cells
Preparation Methods
Chemical Reactions Analysis
Nigakilactone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Nigakilactone I can lead to the formation of corresponding ketones and aldehydes .
Scientific Research Applications
Nigakilactone I has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying quassinoid structures and their reactivity. In biology, Nigakilactone I is studied for its antifeedant and insecticidal properties, making it a potential candidate for developing natural insecticides . In medicine, Nigakilactone I has shown potential anti-inflammatory, antibacterial, and anticancer effects . Its neuroprotective properties are also being explored for potential therapeutic applications .
Comparison with Similar Compounds
Nigakilactone I is part of a larger family of quassinoids, which includes compounds like Nigakilactone N and Quassin . Compared to these similar compounds, Nigakilactone I is unique in its specific structure and biological activities. For instance, while Quassin is known for its strong bitter taste and use as a bittering agent, Nigakilactone I is more studied for its insecticidal and medicinal properties . Other similar compounds include various Nigakilactones (A, B, C, etc.), each with distinct structural features and biological activities .
Biological Activity
Picrasin B, a quassinoid compound derived from Picrasma quassioides, has garnered attention for its diverse biological activities. This article compiles findings from various studies to highlight the pharmacological potential of this compound, including its anti-inflammatory, anticancer, and insecticidal properties.
Chemical Structure and Properties
This compound, also known as Nigakilactone I, is characterized by its complex structure that includes a methoxy group and a lactone ring. Its chemical formula is , and it exhibits a molecular weight of approximately 344.4 g/mol. The compound is notable for its bioactivity against various biological targets.
1. Anti-Inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory properties. It exerts its effects by modulating inflammatory pathways:
- Mechanism of Action : this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways .
- Case Study : In vitro studies demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages, with an IC50 value indicating effective suppression at concentrations ranging from 89.39 to >100 μM .
2. Anticancer Activity
This compound has shown promising results in cancer research:
- Mechanism of Action : The compound induces apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating mitochondrial-dependent apoptotic pathways. It also inhibits cell proliferation and migration .
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Case Studies :
- In studies involving HepG2 liver cancer cells, this compound was found to upregulate p21 gene expression, enhancing immune responses against tumors .
- Another study reported that this compound reduced the viability of cervical cancer cells by inducing apoptosis through the p38 MAPK signaling pathway .
3. Insecticidal Activity
This compound demonstrates insecticidal properties, particularly against pests like the Diamondback Moth:
- Mechanism of Action : It acts as an antifeedant, deterring feeding behavior in insects, which ultimately contributes to pest control .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and their respective mechanisms:
Properties
IUPAC Name |
(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-WCAPFRRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26121-56-2 | |
Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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